Propargyl Methanesulfonate Ester

Catalog No.
S1483340
CAS No.
16156-58-4
M.F
C4H6O3S
M. Wt
134.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl Methanesulfonate Ester

CAS Number

16156-58-4

Product Name

Propargyl Methanesulfonate Ester

IUPAC Name

prop-2-ynyl methanesulfonate

Molecular Formula

C4H6O3S

Molecular Weight

134.16 g/mol

InChI

InChI=1S/C4H6O3S/c1-3-4-7-8(2,5)6/h1H,4H2,2H3

InChI Key

OWAHJGWVERXJMI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCC#C

Synonyms

Methanesulfonic Acid Prop-2-ynyl Ester; NSC 203079;

Canonical SMILES

CS(=O)(=O)OCC#C

Synthesis of Complex Molecules

Propargyl mesylate serves as a crucial building block for constructing complex organic molecules due to its reactivity and ability to undergo various transformations. Its alkyne moiety can participate in numerous reactions, including:

  • Click chemistry: This powerful technique allows the efficient formation of new C-C bonds between propargyl mesylate and other molecules containing azide or terminal alkyne functionalities.
  • Cycloadditions: Propargyl mesylate can participate in various cycloaddition reactions, leading to the formation of cyclic structures with diverse functionalities.
  • Metal-catalyzed couplings: Transition metal catalysts can facilitate the coupling of propargyl mesylate with other organic fragments, enabling the construction of complex molecules with precise control over regioselectivity and stereoselectivity.

These reactions allow researchers to introduce the propargyl group into various target molecules, which can be further modified to create complex functional materials, pharmaceuticals, and other valuable compounds.

Modification of Biomolecules

Propargyl mesylate finds applications in bioconjugation, a technique used to attach chemical probes or labels to biomolecules like proteins, nucleic acids, and carbohydrates. The alkyne group in propargyl mesylate can be readily coupled with azide-functionalized probes using click chemistry, enabling the selective and efficient labeling of biomolecules for various research purposes.

For example, propargyl mesylate can be used to:

  • Label proteins for studying their localization and interactions within cells.
  • Attach fluorescent tags to nucleic acids for visualization and tracking in cells and tissues.
  • Modify carbohydrates to investigate their function and role in biological processes.

By selectively modifying biomolecules with propargyl mesylate and subsequent click chemistry conjugation, researchers can gain valuable insights into their structure, function, and interactions within biological systems.

Development of New Materials

The unique properties of propargyl mesylate, including its reactivity and ability to form various stable functional groups, hold promise for the development of novel materials with specific functionalities. Researchers are exploring the use of propargyl mesylate in the synthesis of:

  • Polymers: Propargyl mesylate can be incorporated into polymer chains, leading to materials with unique properties such as enhanced conductivity, self-assembly capabilities, and responsiveness to external stimuli.
  • Functional nanomaterials: The controlled introduction of propargyl groups onto nanomaterials can tailor their surface properties, allowing for specific interactions with other molecules or cells.

Propargyl Methanesulfonate Ester, with the chemical formula C₄H₆O₃S and a molecular weight of 134.15 g/mol, is an organic compound classified as a sulfonate ester. It is recognized for its role as a versatile reagent in organic synthesis, particularly in the formation of chiral mesylates and as a cross-coupling agent in various

  • Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, making it useful for introducing various functional groups into organic molecules.
  • Cross-Coupling Reactions: It is employed in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds, which are essential in synthesizing complex organic structures .
  • Formation of Chiral Mesylates: The compound is instrumental in synthesizing chiral mesylates, which are valuable intermediates in pharmaceutical chemistry .

Propargyl Methanesulfonate Ester exhibits notable biological activity, particularly concerning its toxicity profile. It is classified as toxic if swallowed and can cause severe skin burns and eye damage upon contact. These properties necessitate careful handling and appropriate safety measures when working with this compound . While specific therapeutic applications are not widely documented, its role as a reagent in drug synthesis may indirectly contribute to biological activity through the compounds it helps produce.

The synthesis of Propargyl Methanesulfonate Ester can be achieved through several methods:

  • Direct Reaction of Propargyl Alcohol: Propargyl alcohol can react with methanesulfonyl chloride under basic conditions to yield Propargyl Methanesulfonate Ester. This method typically involves:
    • Mixing propargyl alcohol with a base (e.g., triethylamine) and adding methanesulfonyl chloride.
    • Stirring the mixture at room temperature or slightly elevated temperatures until complete conversion is achieved.
  • Alternative Synthetic Routes: Other methods may involve variations of the above reaction or the use of different solvents or catalysts to optimize yield and purity.

Propargyl Methanesulfonate Ester finds applications in various fields:

  • Organic Synthesis: It is primarily used as a reagent for synthesizing complex organic molecules, particularly in pharmaceutical chemistry.
  • Cross-Coupling Reactions: Its role as a cross-coupling agent facilitates the formation of carbon-carbon bonds crucial for constructing intricate molecular architectures.
  • Proteomics Research: The compound is utilized in proteomics research for modifying proteins and studying their interactions .

Interaction studies involving Propargyl Methanesulfonate Ester focus on its reactivity with different nucleophiles and its behavior in various catalytic systems. Understanding these interactions is vital for optimizing its use in synthetic protocols and ensuring safety during handling. Research indicates that the compound's reactivity can be influenced by factors such as solvent choice, temperature, and the presence of catalysts .

Several compounds share structural or functional similarities with Propargyl Methanesulfonate Ester. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Propargyl AcetateC₄H₆O₂Used as an acylating agent; less toxic than methanesulfonate ester.
Benzyl MethanesulfonateC₉H₁₀O₃SCommonly used in organic synthesis; has different reactivity patterns.
Allyl MethanesulfonateC₄H₈O₃SSimilar reactivity but involves allylic systems; often used in polymer chemistry.

Uniqueness of Propargyl Methanesulfonate Ester: Unlike other similar compounds, Propargyl Methanesulfonate Ester's unique alkyne functionality allows it to participate in specialized reactions that are not possible with other sulfonate esters, particularly those involving triple bonds and specific coupling reactions .

This comprehensive overview highlights the significance of Propargyl Methanesulfonate Ester in organic chemistry, underscoring its utility as a reagent while also noting safety considerations associated with its biological activity.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (75%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (25%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

16156-58-4

Wikipedia

Propargyl mesylate

Dates

Modify: 2023-09-14
Karageorgis et al. Efficient discovery of bioactive scaffolds by activity-directed synthesis. Nature Chemistry, doi: 10.1038/nchem.2034, published online 24 August 2014 http://www.nature.com/nchem

Explore Compound Types